4-Chloro-2-fluoro-3-iodoaniline hydrochloride
Description
4-Chloro-2-fluoro-3-iodoaniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₆H₄ClFIN·HCl (exact molecular weight: ~289.47 g/mol). This compound is characterized by a benzene ring substituted with chlorine (position 4), fluorine (position 2), iodine (position 3), and an amine group (-NH₂) that is protonated as a hydrochloride salt. It serves as a versatile synthetic intermediate in pharmaceutical and materials chemistry due to its halogen-rich structure, enabling cross-coupling reactions, nucleophilic substitutions, and amination processes .
Properties
IUPAC Name |
4-chloro-2-fluoro-3-iodoaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN.ClH/c7-3-1-2-4(10)5(8)6(3)9;/h1-2H,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSBFNYEQRFKGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)I)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-iodoaniline hydrochloride typically involves multi-step reactions starting from commercially available aniline derivatives. One common synthetic route includes:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Amination: Conversion of the halogenated benzene to an aniline derivative using nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the aniline derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification: Techniques such as recrystallization, distillation, and chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-iodoaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation can produce nitro or nitroso compounds.
Scientific Research Applications
4-Chloro-2-fluoro-3-iodoaniline hydrochloride is a halogenated aniline derivative with a variety of applications, primarily in pharmaceutical and material science research.
Overview
this compound, with the CAS Number 2172052-41-2, is an organic compound that features chlorine, fluorine, and iodine substituents on an aniline structure . The presence of these halogens gives the molecule unique electronic properties and potential biological activities, making it useful in various scientific fields.
Applications
- Pharmaceutical Industry : It serves as a building block in the synthesis of drugs and other biologically active compounds.
- Material Science : It is used in material science because of its unique electronic properties.
- Research on Biological Activity : Halogenated anilines, including 4-Chloro-2-fluoro-3-iodoaniline, are studied for their potential biological activities.
- Synthesis : This compound can be synthesized through various methods, making it a versatile intermediate in chemical synthesis.
- Therapeutic Uses : Studies on the interactions of 4-Chloro-2-fluoro-3-iodoaniline with biological targets are performed to understand its potential therapeutic uses.
- PI3K/AKT/mTOR-MEK Inhibitors : Molecules containing related substituents (e.g., 2-fluoro-4-iodophenyl) are investigated as PI3K/AKT/mTOR-MEK inhibitors with anticancer activity .
Research & Case Studies
- Anticancer Research : A study introduced a novel small molecule, NSC777213, containing a 3-(2-fluoro-4-iodophenyl)-substituent. This molecule showed antiproliferative activities against NCI60 human tumor cell lines and exhibited selective cytotoxic preference for melanoma, non-small-cell lung cancer (NSCLC), brain, renal, and ovarian cancer cell lines .
- Isoflavone Derivatives : Isoflavone derivatives, related to this compound, are potent inhibitors of the PI3K/AKT/mTOR signaling pathway and have attracted interest due to their ability to modulate multiple pathways with nontoxic properties .
- Synthesis and Isolation Methods : Research details methods for synthesizing and isolating related compounds like 4-chloro-2-fluoro-3-methoxyphenylboronic acid, which involves reacting 2,6-CFA with n-BuLi and trimethyl borate B(OMe)3 . These methods are crucial for producing high yields of the desired compounds for various applications .
- Lactate imaging : Studies use chemical exchange saturation transfer (CEST) MRI methods to image lactate, which has potential applications in diagnosing and evaluating therapeutic responses in cancer, diabetes, and cardiac and musculoskeletal diseases .
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-iodoaniline hydrochloride involves its interaction with specific molecular targets. The halogen atoms on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The reactivity and applications of halogenated anilines depend heavily on the positions and types of substituents. Below is a comparison of 4-chloro-2-fluoro-3-iodoaniline hydrochloride with analogous compounds:
Key Observations :
- Halogen Positioning : Iodine at position 3 in the main compound may offer unique reactivity in Buchwald-Hartwig aminations or Ullmann couplings compared to iodine at position 2 (e.g., 4-fluoro-2-iodoaniline) .
- Hydrochloride Salt: The protonated amine enhances solubility in polar solvents (e.g., methanol) and stabilizes the compound during storage, unlike neutral analogs like 4-chloro-3-fluoro-2-iodoaniline .
Physicochemical Properties
| Property | 4-Chloro-2-fluoro-3-iodoaniline HCl | 4-Chloro-2-iodoaniline HCl | 4-Fluoro-2-iodoaniline |
|---|---|---|---|
| Molecular Weight | 289.47 (calculated) | 253.47 | 237.01 |
| Melting Point | Not reported | 40°C | Not reported |
| Boiling Point | Not reported | 295°C (predicted) | Not reported |
| Solubility | Likely soluble in methanol* | Soluble in methanol | Soluble in DMSO/THF |
| Storage Conditions | Light-sensitive, 2–8°C | 2–8°C, inert atmosphere | Room temperature |
*Inferred from analogous hydrochloride salts .
Stability and Handling
Biological Activity
4-Chloro-2-fluoro-3-iodoaniline hydrochloride (CAS No.: 2172052-41-2) is an organoiodine compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chloro, fluoro, and iodo substituent on an aniline backbone, which influences its reactivity and biological interactions. The presence of halogen atoms typically enhances the compound's lipophilicity and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Similar compounds have been shown to inhibit enzyme activity by binding to active sites, thereby blocking substrate access and disrupting biochemical pathways essential for cellular function.
Biological Activity
Recent studies have indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell growth. The halogen substitutions may enhance the compound's efficacy against specific cancer types by targeting critical signaling pathways involved in cell proliferation .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of halogenated anilines, including derivatives of 4-Chloro-2-fluoro-3-iodoaniline. The results demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-Chloro-2-fluoro-3-iodoaniline | E. coli | 15 |
| 4-Chloro-2-fluoro-3-iodoaniline | S. aureus | 20 |
Anticancer Activity
In vitro studies have shown that halogenated anilines can induce apoptosis in cancer cells. One study reported that compounds similar to 4-Chloro-2-fluoro-3-iodoaniline effectively inhibited the growth of human cancer cell lines by disrupting mitochondrial function and inducing oxidative stress .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF7 | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
